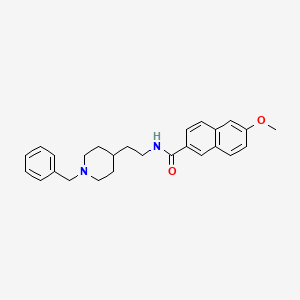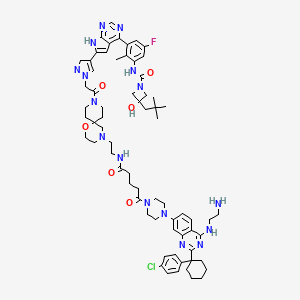
DCAF1-BTK PROTAC DBt-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBt-10 is a potent Bruton’s tyrosine kinase degrader. Bruton’s tyrosine kinase is a crucial enzyme involved in the signaling pathways of B cells, which are a type of white blood cell. DBt-10 is primarily used in scientific research to study the degradation of Bruton’s tyrosine kinase and its effects on various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBt-10 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 mg/mL . The specific synthetic routes and reaction conditions for DBt-10 are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for DBt-10 are not widely documented. it is typically produced in specialized laboratories under controlled conditions to ensure purity and consistency for research purposes .
Chemical Reactions Analysis
Types of Reactions
DBt-10 undergoes various chemical reactions, including:
Oxidation: DBt-10 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert DBt-10 to its corresponding thiol derivatives.
Substitution: DBt-10 can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
DBt-10 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of Bruton’s tyrosine kinase and its effects on chemical signaling pathways.
Biology: Investigated for its role in modulating immune responses and B cell function.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Bruton’s tyrosine kinase
Mechanism of Action
DBt-10 exerts its effects by binding to Bruton’s tyrosine kinase and promoting its degradation through the ubiquitin-proteasome pathway. This process involves the attachment of ubiquitin molecules to Bruton’s tyrosine kinase, marking it for degradation by the proteasome. The degradation of Bruton’s tyrosine kinase disrupts B cell signaling pathways, leading to altered immune responses .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase.
Edralbrutinib: A potent Bruton’s tyrosine kinase inhibitor with anticancer activity.
Orelabrutinib: An orally active and irreversible inhibitor of Bruton’s tyrosine kinase.
Uniqueness of DBt-10
DBt-10 is unique in its ability to degrade Bruton’s tyrosine kinase rather than merely inhibiting its activity. This degradation mechanism provides a more effective means of disrupting Bruton’s tyrosine kinase signaling pathways, making DBt-10 a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C68H86ClFN16O6 |
|---|---|
Molecular Weight |
1278.0 g/mol |
IUPAC Name |
N-[3-[6-[1-[2-[4-[2-[[5-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-5-oxopentanoyl]amino]ethyl]-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-2-oxoethyl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-3-(2,2-dimethylpropyl)-3-hydroxyazetidine-1-carboxamide |
InChI |
InChI=1S/C68H86ClFN16O6/c1-45-52(33-49(70)34-54(45)79-64(90)85-41-66(91,42-85)40-65(2,3)4)60-53-36-55(77-62(53)75-44-74-60)46-37-76-86(38-46)39-59(89)83-24-19-67(20-25-83)43-81(31-32-92-67)26-23-72-57(87)9-8-10-58(88)84-29-27-82(28-30-84)50-15-16-51-56(35-50)78-63(80-61(51)73-22-21-71)68(17-6-5-7-18-68)47-11-13-48(69)14-12-47/h11-16,33-38,44,91H,5-10,17-32,39-43,71H2,1-4H3,(H,72,87)(H,79,90)(H,73,78,80)(H,74,75,77) |
InChI Key |
LBIYUFWGBHNKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)N2CC(C2)(CC(C)(C)C)O)F)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)CC(=O)N6CCC7(CC6)CN(CCO7)CCNC(=O)CCCC(=O)N8CCN(CC8)C9=CC1=C(C=C9)C(=NC(=N1)C1(CCCCC1)C1=CC=C(C=C1)Cl)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)

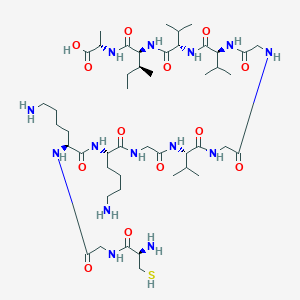
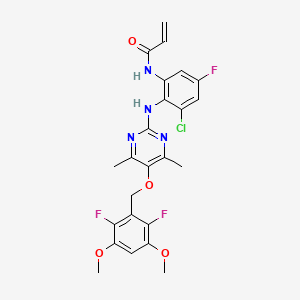

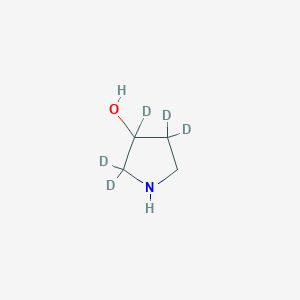
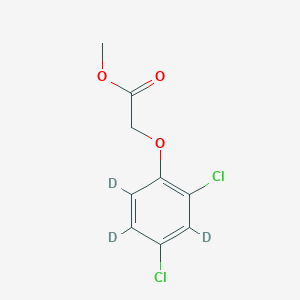
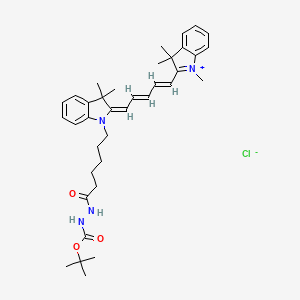
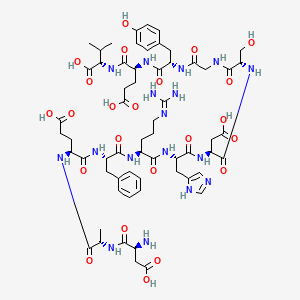

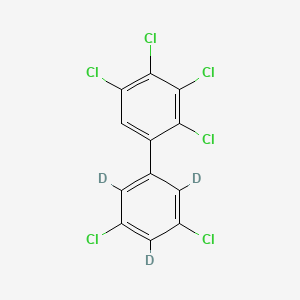
![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)
